

Spectroscopic Profile of Isopropyl Nitrite: A Technical Guide

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Compound of Interest

Compound Name: *Isopropyl nitrite*

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This technical guide provides an in-depth analysis of the spectroscopic properties of **isopropyl nitrite** (2-propyl nitrite), a compound of interest in various chemical and pharmaceutical contexts. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive resource for its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For **isopropyl nitrite**, both ^1H and ^{13}C NMR provide key insights into its isomeric forms and electronic environment.

^1H NMR Spectroscopy

Precise ^1H NMR chemical shift data for **isopropyl nitrite** is not readily available in the public domain. However, based on the analysis of related alkyl nitrites, such as isobutyl nitrite which shows characteristic peaks at approximately 1, 2, and 4.5 ppm, the following proton signals for **isopropyl nitrite** can be anticipated^[1]:

- A doublet for the six equivalent methyl protons (CH_3).
- A septet for the single methine proton ($-\text{CH}-$).

The exact chemical shifts would be influenced by the solvent and the equilibrium between the syn and anti conformers.

¹³C NMR Spectroscopy

Low-temperature ¹³C NMR studies have been conducted on a series of alkyl nitrites, including **isopropyl nitrite**. These studies reveal the presence of distinct signals for the E (anti) and Z (syn) conformers, which are well-resolved at low temperatures. A key finding is that the E isomers consistently absorb at a higher frequency (further downfield) in the ¹³C NMR spectra compared to the Z isomers[1].

For isobutyl nitrite, a related compound, a characteristic peak near 75 ppm is observed for the carbon atom attached to the nitrosooxy functional group (R-ONO)[1]. A similar chemical shift range can be expected for the methine carbon of **isopropyl nitrite**.

Table 1: Summary of Expected NMR Data for **Isopropyl Nitrite**

Nucleus	Functional Group	Expected Chemical Shift (δ) ppm	Expected Multiplicity	Notes
¹ H	-CH(CH ₃) ₂	~1.0 - 1.5	Doublet	Based on related structures.
¹ H	-CH-(CH ₃) ₂	~4.5 - 5.5	Septet	Based on related structures.
¹³ C	-CH(CH ₃) ₂	~20 - 30	Quartet	E and Z conformers may show separate signals at low temperature.
¹³ C	-CH-(CH ₃) ₂	~70 - 80	Doublet	The E isomer is expected at a higher frequency[1].

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The vapor-phase IR spectrum of **isopropyl nitrite** exhibits characteristic absorption bands corresponding to the vibrations of its nitroso group.

Table 2: Key IR Absorption Bands for **Isopropyl Nitrite** (Vapor Phase)

Wavenumber (cm ⁻¹)	Assignment	Conformer	Reference
~1700+ (shoulder)	N=O stretch	-	[2]
1665	N=O stretch	anti	[2][3]
1620	N=O stretch	syn	[2][3]
780	O-N stretch	-	[2][3]

The presence of two distinct N=O stretching frequencies is indicative of the rotational isomerism (syn and anti conformers) around the O-N single bond.[2][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Alkyl nitrites, including **isopropyl nitrite**, undergo a characteristic n to π^* transition localized on the N=O group upon near-UV excitation.[1] The UV-visible absorption cross-sections for **isopropyl nitrite** have been measured in the gas phase, showing a broad absorption band in the 300-425 nm region. This photochemical property is significant as it leads to the photolysis of the molecule, generating an isopropoxy radical and nitric oxide (NO).[1][4]

Table 3: UV-Vis Absorption Data for **Isopropyl Nitrite**

Wavelength Range (nm)	Electronic Transition	Notes	Reference
300 - 425	n \rightarrow π^*	Localized on the N=O group	[1][4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **isopropyl nitrite**.

Sample Preparation for Spectroscopic Analysis

Isopropyl nitrite can be synthesized by the dropwise addition of concentrated sulfuric acid to a chilled mixture of isopropanol and an aqueous solution of sodium nitrite.[3] The resulting volatile product should be handled with care due to its flammability and potential for abuse.[3] [5] For analysis, the purified liquid can be used directly or prepared as a solution in a suitable solvent.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve a small amount of purified **isopropyl nitrite** in a suitable deuterated solvent (e.g., CDCl_3 , acetone- d_6) in a 5 mm NMR tube. The concentration should be optimized for the specific instrument and experiment (typically 10-50 mM for ^1H and 50-200 mM for ^{13}C).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **Data Acquisition:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Acquire a proton-decoupled one-dimensional ^{13}C NMR spectrum.
 - For low-temperature studies to resolve conformers, use a variable temperature unit, allowing the sample to equilibrate at the desired temperature before acquisition.
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using either an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

IR Spectroscopy Protocol

- **Sample Preparation (Vapor Phase):** Introduce a small amount of liquid **isopropyl nitrite** into a gas cell. Gently heat or apply a vacuum to facilitate vaporization and fill the cell with the

vapor.

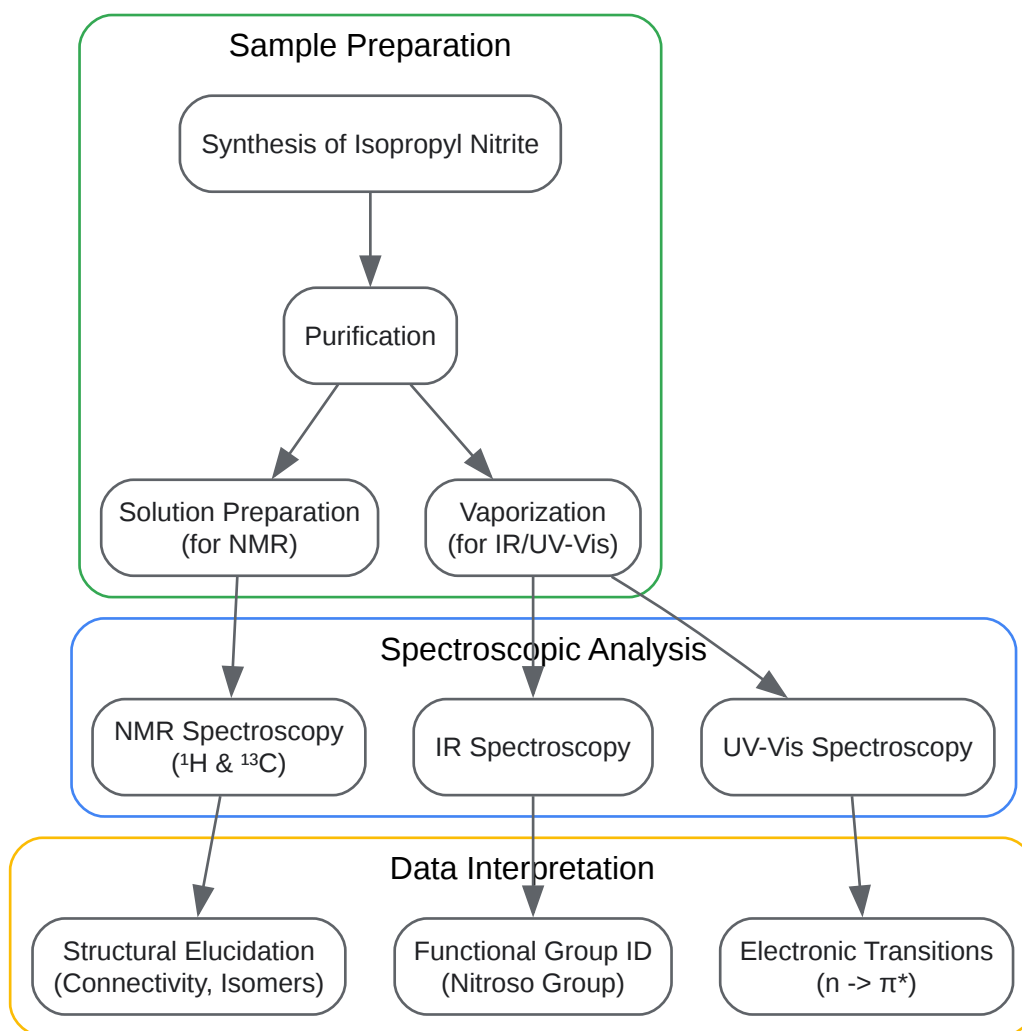
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 - 400 cm^{-1}). Acquire a background spectrum of the empty gas cell and subtract it from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

UV-Vis Spectroscopy Protocol

- Sample Preparation (Gas Phase): Introduce a known concentration of **isopropyl nitrite** vapor into a quartz gas cell of a defined path length.
- Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200 - 500 nm). Use an identical empty gas cell as a reference.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) and determine the molar absorptivity (ϵ) if quantitative analysis is required.

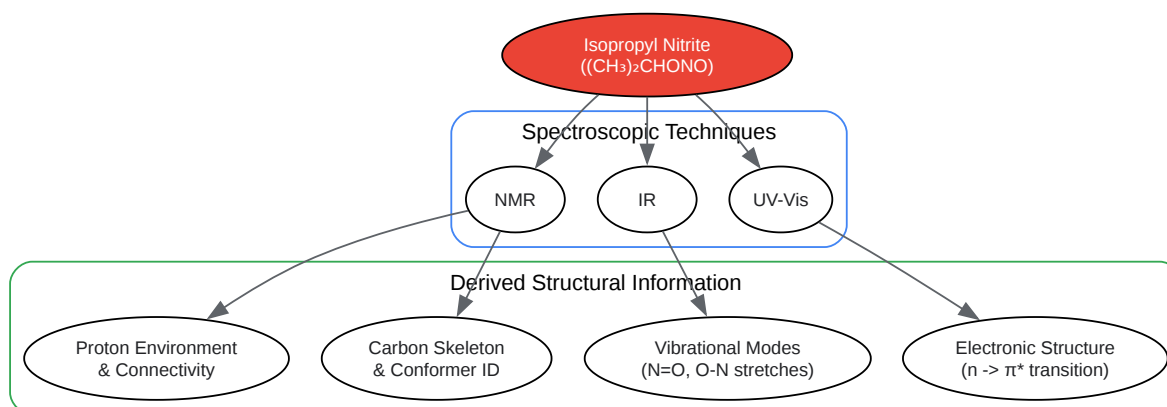
Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques and the information they provide.



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Caption: Experimental workflow for the spectroscopic analysis of **isopropyl nitrite**.



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